molecular formula C12H18ClNO2 B2452622 2,4,5-Trimethyl-L-phenylalanine CAS No. 1336205-71-0

2,4,5-Trimethyl-L-phenylalanine

Cat. No.: B2452622
CAS No.: 1336205-71-0
M. Wt: 243.73
InChI Key: GBELQWPKRCHLPZ-MERQFXBCSA-N
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Description

2,4,5-Trimethyl-L-phenylalanine is a derivative of L-phenylalanine, an essential aromatic amino acid. This compound is characterized by the presence of three methyl groups attached to the benzene ring at positions 2, 4, and 5. The structural modifications impart unique chemical and biological properties to the molecule, making it a subject of interest in various scientific fields.

Scientific Research Applications

2,4,5-Trimethyl-L-phenylalanine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in protein structure and function.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

2,4,5-Trimethyl-L-phenylalanine, also known as H-L-Phe(2,4,5-Me3)-OH, is a non-protein amino acid that has been found to bind to the somatostatin receptor . The somatostatin receptor plays a crucial role in the regulation of endocrine and nervous system function by inhibiting the release of several other hormones such as growth hormone, insulin, and gastrin .

Mode of Action

The compound interacts with its target, the somatostatin receptor, through binding . This interaction can lead to changes in the receptor’s activity, potentially influencing the release of hormones regulated by somatostatin.

Biochemical Pathways

This compound is synthesized from L-phenylalanine through a series of steps that involve the introduction of additional methyl groups . This process is part of the broader L-phenylalanine pathway, which is a major link between primary and secondary metabolism in higher plants and microorganisms . The L-phenylalanine pathway produces aromatic amino acids, which are essential building blocks for protein biosynthesis .

Pharmacokinetics

The compound’s molecular weight and structure, as reported by the nist chemistry webbook , suggest that it may have good bioavailability

Result of Action

Its binding to the somatostatin receptor suggests that it may influence the release of hormones regulated by somatostatin

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and activity may be affected by pH, temperature, and the presence of other molecules in its environment

Safety and Hazards

The safety and hazards associated with “2,4,5-Trimethyl-L-phenylalanine” would depend on its specific physical and chemical properties. For reference, phenylalanine is generally considered safe, although it can be harmful in large amounts or in certain contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethyl-L-phenylalanine typically involves the alkylation of L-phenylalanine derivatives. One common method includes the asymmetric catalytic hydrogenation of acetamidoacrylate derivatives using chiral catalysts such as [Rh(1,5-COD)(R,R-DIPAMP)]BF4 . This method ensures the enantioselective formation of the desired product.

Industrial Production Methods: Industrial production of this compound can be achieved through large-scale asymmetric hydrogenation processes. The use of commercially available chiral catalysts and simple starting materials makes this method economically viable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trimethyl-L-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Comparison with Similar Compounds

  • 2,6-Dimethyl-L-phenylalanine
  • 3,5-Dimethyl-L-phenylalanine
  • 2,4,6-Trimethyl-L-phenylalanine

Comparison: 2,4,5-Trimethyl-L-phenylalanine is unique due to the specific positioning of the methyl groups on the benzene ring. This structural difference can result in distinct chemical reactivity and biological activity compared to other methylated phenylalanine derivatives .

Properties

IUPAC Name

(2S)-2-amino-3-(2,4,5-trimethylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-7-4-9(3)10(5-8(7)2)6-11(13)12(14)15/h4-5,11H,6,13H2,1-3H3,(H,14,15)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBNGCUVGLKXNP-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)CC(C(=O)O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1C)C[C@@H](C(=O)O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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